molecular formula C25H23FN4O3S B2921495 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-59-7

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2921495
CAS RN: 1105245-59-7
M. Wt: 478.54
InChI Key: DHFFJTLUJOTQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds within the pyrazolopyrimidine and pyrazolopyridine families have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, novel series of pyrazolopyrimidines derivatives showed promising cytotoxic and 5-lipoxygenase inhibition activities, highlighting a significant structure-activity relationship (SAR) that could be pivotal in drug discovery processes (Rahmouni et al., 2016).

Molecular Interaction Studies

The molecular interactions of pyrazole derivatives with specific receptors have been studied, providing valuable insights into the antagonist activities of such compounds. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its interaction with the CB1 cannabinoid receptor have been explored through conformational analysis and comparative molecular field analysis (CoMFA), suggesting potential applications in receptor-ligand interaction studies (Shim et al., 2002).

Antitubercular and Antibacterial Activities

Research into pyrazole carboxamide derivatives has shown significant antitubercular and antibacterial activities, outperforming reference drugs like Pyrazinamide and Streptomycin in some cases. This underscores the potential of such compounds in addressing infectious diseases and highlights their role in the development of new antimicrobial agents (Bodige et al., 2020).

Fluorescent pH Sensor Development

The development of heteroatom-containing organic fluorophores based on pyrazolopyridine structures for use as fluorescent pH sensors demonstrates the versatility of these compounds beyond pharmacological applications. Their ability to switch emission states upon protonation and deprotonation has implications for chemical sensing and environmental monitoring (Yang et al., 2013).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S/c1-15-3-5-17(6-4-15)22-13-21(25(31)27-19-9-7-18(26)8-10-19)23-16(2)29-30(24(23)28-22)20-11-12-34(32,33)14-20/h3-10,13,20H,11-12,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFFJTLUJOTQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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